

The Pharmacokinetics of Bi 2536: A Technical Guide

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Compound of Interest			
Compound Name:	Bi 2536		
Cat. No.:	B1666953	Get Quote	

This technical guide provides a comprehensive overview of the pharmacokinetics of **Bi 2536**, a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1).[1][2][3][4] The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's behavior in vivo, its mechanism of action, and the experimental designs used to elucidate these properties.

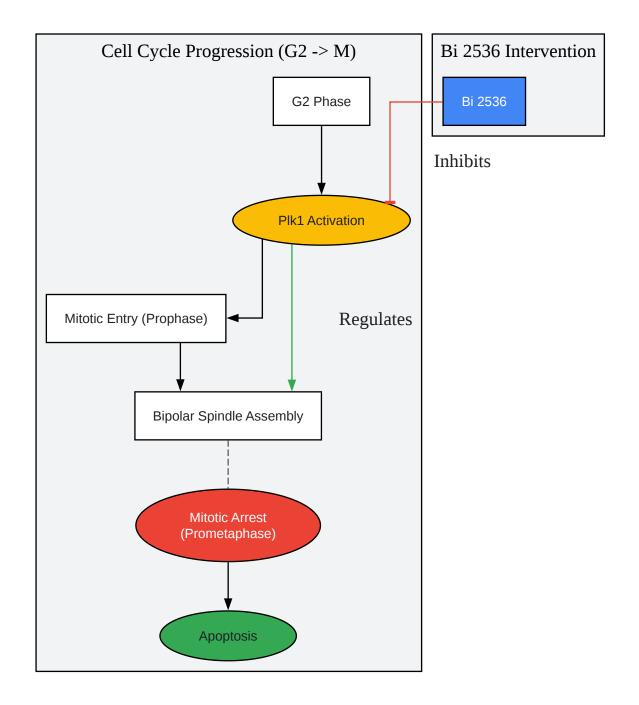
Mechanism of Action

Bi 2536 is a dihydropteridinone derivative that acts as a potent and selective inhibitor of Plk1, a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[4][5] The compound has demonstrated high selectivity for Plk1, with an IC50 of 0.83 nmol/L, and also inhibits Plk2 and Plk3 to a lesser extent.[3][5] By inhibiting Plk1, **Bi 2536** disrupts key mitotic processes, leading to cell cycle arrest in the G2/M phase, the formation of aberrant monopolar spindles, and the subsequent induction of apoptosis (programmed cell death).[4][5] [6][7] This antimitotic activity forms the basis of its investigation as an anti-cancer agent.[7]

Beyond its primary target, studies have indicated that **Bi 2536** can modulate other critical cellular pathways. It has been shown to attenuate autophagy by inactivating the AMPK α signaling pathway.[6] Furthermore, in the context of diabetic kidney disease models, **Bi 2536** has been observed to dampen both the TNF- α /NF- κ B and TGF- β /Smad3 signaling pathways. [8]

Signaling Pathways

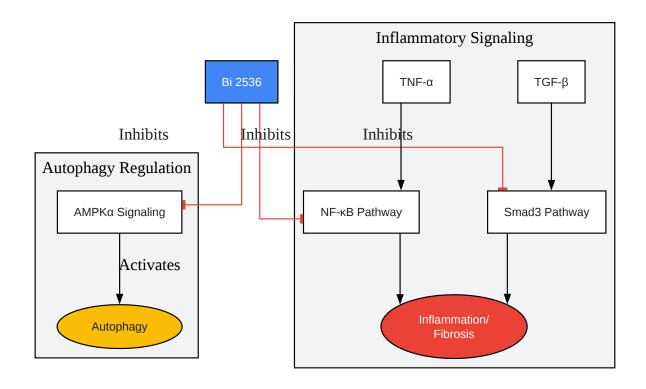




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Caption: Plk1 inhibition by Bi 2536 leading to mitotic arrest and apoptosis.





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Caption: Bi 2536 modulation of AMPK, NF-kB, and Smad3 signaling pathways.

Pharmacokinetic Profile

Clinical studies have characterized the pharmacokinetic profile of **Bi 2536** following intravenous administration in patients with advanced solid tumors. The compound exhibits multi-compartmental pharmacokinetic behavior.[1][2][4][9] Key findings from these studies are summarized below.

Summary of Human Pharmacokinetic Parameters



Parameter	Value	Study Population	Reference
Terminal Elimination Half-Life (t½)	20–30 hours	Patients with advanced solid tumors	[1][2][4][9]
Dose Proportionality	Linear pharmacokinetics; Dose-proportional increases in Cmax and AUC	Patients with advanced solid tumors	[1][5][10]
Distribution	High distribution into tissue; High volume of distribution	Patients with advanced solid tumors	[5][10][11]
Protein Binding	~94% (in vitro)	N/A	[5]
Clearance	High total clearance	Patients with advanced solid tumors	[5][10]

Experimental Protocols

The pharmacokinetic data for **Bi 2536** have been primarily derived from Phase I clinical trials. These studies were designed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of the drug in humans.

Phase I Dose-Escalation Study (Single Infusion)

- Objective: To determine the MTD, safety, pharmacokinetics, and anti-tumor activity of Bi
 2536.[5][10]
- Study Design: This was a Phase I, open-label, toxicity-guided, dose-titration trial.[5][10]
- Patient Population: The study enrolled 40 patients with advanced solid tumors.[5][10]
- Dosing Regimen: Patients received single doses of **Bi 2536**, ranging from 25 to 250 mg, administered as a 1-hour intravenous infusion.[5][10] Patients showing clinical benefit were eligible for additional treatment courses.[5][10]



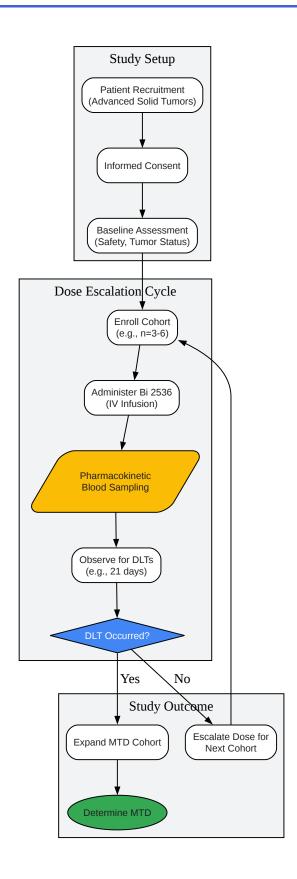
- Key Assessments: Safety and pharmacokinetics were investigated. Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST).[5][10]
- Results: The MTD was established at 200 mg.[5][10] The primary dose-limiting toxicity was
 reversible neutropenia.[5][10] The drug demonstrated a favorable pharmacokinetic profile
 with dose-proportional increases in maximum plasma concentration and total exposure.[5]
 [10]

Phase I Dose-Escalation Study (Consecutive Day Infusion)

- Objective: To determine the MTD of **Bi 2536** administered on three consecutive days.[1][2][4]
- Study Design: This was an open-label, Phase I study employing an accelerated titration design.[1][2][4]
- Patient Population: The study enrolled 21 patients with advanced solid tumors.[1][2][4][9]
- Dosing Regimen: Patients received a 60-minute intravenous infusion of Bi 2536 (at doses of 50–70 mg) on days 1, 2, and 3 of a 21-day treatment cycle.[1][2][4][9]
- Key Assessments: The primary endpoint was the determination of the MTD based on doselimiting toxicities. Secondary objectives included safety, pharmacokinetic profile, and antitumor activity.[4]
- Results: The MTD for this schedule was determined to be 60 mg per day for three days.[1][2]
 [4][9] Dose-limiting toxicities included hematologic events, hypertension, and fatigue.[1][2][4]
 [9] The pharmacokinetics were linear within the tested dose range.[1][2][4][9]

Experimental Workflow Visualization





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